molecular formula C20H19ClN2O5S B7714491 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide

3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide

Cat. No. B7714491
M. Wt: 434.9 g/mol
InChI Key: ARDPYLMWVHZJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the expression of COX-2, MMP-2, MMP-9, and VEGF, which are all involved in these processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. One limitation of using this compound is that it has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research related to 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other signaling pathways and enzymes that are involved in inflammation, tumor growth, and angiogenesis. Additionally, more research is needed to fully understand its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxy-5-aminobenzenesulfonamide in the presence of triethylamine. The resulting intermediate is then reacted with furan-2-ylmethanamine to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-2-27-19-9-8-17(29(25,26)22-13-16-7-4-10-28-16)12-18(19)23-20(24)14-5-3-6-15(21)11-14/h3-12,22H,2,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDPYLMWVHZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{2-ethoxy-5-[(furan-2-ylmethyl)sulfamoyl]phenyl}benzamide

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